Tlatlancuayin
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H14O6 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
9-methoxy-7-(2-methoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C18H14O6/c1-20-12-6-4-3-5-10(12)11-8-22-13-7-14-17(24-9-23-14)18(21-2)15(13)16(11)19/h3-8H,9H2,1-2H3 |
InChI Key |
WJYNIPMSQPXGGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=CC4=C(C(=C3C2=O)OC)OCO4 |
Synonyms |
tlatancuayin |
Origin of Product |
United States |
Historical Perspectives and Natural Occurrence of Tlatlancuayin
Chronology of Discovery and Initial Isolation
Tlatlancuayin is identified as an isoflavone (B191592) found in the aerial parts of Iresine herbstii. Its isolation, alongside a new isoflavanone, 2',2,5-trimethoxy-6,7-methylenedioxyisoflavanone, has been reported in scientific literature. The structure of this compound, identified as 2',5-dimethoxy-6,7-methylenedioxyisoflavone, was determined using spectroscopic analysis. researchgate.netrjptonline.org
Botanical Sources and Phytogeographical Distribution
This compound has been primarily associated with plants belonging to the Iresine genus within the Amaranthaceae family. rjptonline.orgchemfaces.com This genus comprises approximately 80 species, predominantly found in neotropical regions, extending from the southern United States to South America and the Caribbean. rjptonline.org
Iresine herbstii Hook (Amaranthaceae)
Iresine herbstii, also known by common names such as bloodleaf, beefsteak plant, and chicken gizzard, is a recognized source of this compound. rjptonline.orgchemfaces.comstuartxchange.org This species is native to tropical South America, with its origin likely in Brazil. rjptonline.orgmissouribotanicalgarden.orgbioline.org.br It is also found in other South American countries like Ecuador, Honduras, Nicaragua, and Peru. gardenia.net Beyond its native range, Iresine herbstii is cultivated in various tropical and subtropical areas, including parts of India, tropical Asia, Iraq, and southern China. rjptonline.org It is often grown as an ornamental plant due to its colorful foliage. missouribotanicalgarden.orggardenia.netwikipedia.orgnieuwkoop-europe.com
Iresine herbstii is typically an erect, herbaceous perennial plant, although it is often grown as an annual in cooler climates. rjptonline.orgmissouribotanicalgarden.orggardenia.net It can reach heights of 1 to 2 meters in its native habitat but is often pruned to a few decimeters in cultivation. missouribotanicalgarden.orgwikipedia.org The plant is characterized by its opposite, stalked leaves, which can vary in color from green to red or purple, often with lighter veins creating attractive patterns. missouribotanicalgarden.orgwikipedia.org
Iresine celosioides (Amaranthaceae)
Iresine celosioides is another species within the Amaranthaceae family that has been reported to contain this compound. nih.gov This plant is considered native to the mountains of Central America, including southern Mexico, the Yucatán, and the Central American isthmus. wikiphyto.org It is also sometimes considered synonymous with Iresine diffusa, which has a distribution in the USA (Florida, Louisiana, Texas), Puerto Rico, and the U.S. Virgin Islands, and is found in habitats like hammocks, marshes, and coastal areas. wildflower.orgwildflower.orgtheferns.info Iresine celosioides has also been noted as a weed in disturbed areas throughout the tropics and subtropics, originating from South America. mozambiqueflora.com
Iresine celosioides is described as a sprawling or prostrate perennial herb. ajol.info It has been historically recognized for its properties by indigenous populations in its native regions. wikiphyto.org
Ethnobotanical Associations of this compound Source Plants in Academic Records
The plants that contain this compound, particularly Iresine herbstii and Iresine celosioides, have notable ethnobotanical associations documented in academic records.
Iresine herbstii has a history of use in traditional practices in the northern Peruvian Andes for magic-therapeutical purposes. Traditional healers have employed it ritually to expel perceived bad spirits from the body. researchgate.netrjptonline.orgbioline.org.br Furthermore, Iresine herbstii has been used in conjunction with other plants, such as the San Pedro cactus (Trichocereus pachanoi), in rituals for divination, diagnosing illnesses, and facilitating the taking possession of other identities. researchgate.netrjptonline.orgbioline.org.br It is also reported to be a component of traditional preparations like the San Pedro decoction and Horchata in southern Ecuador. rjptonline.org In southern Brazil, Iresine herbstii is used for divination and magic. researchgate.net
Beyond these ritualistic uses, academic records also mention traditional medicinal applications for Iresine herbstii. These include external use of leaves for wound healing, skin conditions like eczemas, sores, and pimples, and as a post-labor tonic. researchgate.netstuartxchange.orgbioline.org.brnih.govscirp.org Internally, a tea made from the leaves has been used for managing dysentery, and a decoction of aerial parts has been used as an antipyretic. rjptonline.orgbioline.org.br
Iresine celosioides (sometimes referred to under synonyms like Iresine diffusa) also has ethnobotanical relevance. Historically, its curative powers were known to indigenous peoples in the mountains of Central America for centuries. wikiphyto.org Academic records indicate its traditional use in treating various conditions, although specific associations with this compound within these traditional uses require further correlation through focused research. Iresine diffusa has been used traditionally for menstruation symptoms, inflammation of the ovaries, as an analgesic, tonic, and diuretic, and a decoction has been used for stomach aches and fevers. rjptonline.orgtheferns.info
Advanced Isolation and Purification Methodologies for Tlatlancuayin
Strategies for Extraction from Complex Botanical Matrices
Extraction is the initial step in isolating Tlatlancuayin from plant sources like the aerial parts of Iresine herbstii. This involves separating the desired compound from the complex mixture of metabolites present in the plant tissue researchgate.netnih.gov. A common strategy involves using organic solvents to dissolve the target compounds while leaving behind insoluble plant material. For instance, extraction with 95% ethanol (B145695) has been employed for the aerial parts of Iresine herbstii researchgate.net. After extraction, the solvent is typically removed under reduced pressure (in vacuo) to yield a concentrated extract researchgate.net.
The efficiency of extraction can be influenced by factors such as the solvent system used, temperature, and extraction time. Different extraction and isolation methods can impact the structure and activity of isolated compounds frontiersin.org. Green extraction techniques are also being explored for complex samples from vegetable matrices, often coupled with on-line detection systems nih.gov.
Chromatographic Separation Techniques
Chromatographic methods are essential for purifying this compound from crude extracts, separating it from other co-extracted compounds based on their differing physical and chemical properties, such as polarity and size researchgate.net. These techniques involve a stationary phase and a mobile phase, where components of a mixture travel at different rates, leading to their separation libretexts.org.
Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a technique used for partitioning and separating compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent scribd.comacademie-sciences.frresearchgate.net. This method is frequently employed in sample extraction or purification procedures researchgate.net. While not explicitly detailed for this compound in the provided snippets, LLE is a general technique applicable to the initial fractionation of crude plant extracts before more advanced chromatographic methods. It can be used to selectively transfer compounds of interest from one solvent phase to another, helping to reduce the complexity of the extract scribd.comresearchgate.net.
Silica (B1680970) Gel Chromatography
Silica gel chromatography is a widely used adsorption chromatography technique for the separation and purification of various substances, including natural products researchgate.netcolumn-chromatography.com. Silica gel, a polar stationary phase, separates compounds based on their polarity; more polar compounds are retained longer on the column libretexts.orgcolumn-chromatography.com. In the isolation of this compound, repeated silica-gel chromatography has been used. Elution is typically performed using solvent systems of varying polarity. For example, a study on this compound isolation utilized benzene (B151609) and ethyl acetate (B1210297) mixtures (8:2 and 97:3 v/v) as eluents researchgate.net. This process allows for the separation of this compound from compounds with different affinities for the silica gel stationary phase researchgate.netcolumn-chromatography.com.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and widely applied technique for the separation, identification, and purification of compounds in complex mixtures researchgate.netresearchgate.netresearchgate.net. It offers high resolution and allows for both analytical and preparative scale separations researchgate.netthermofisher.com. HPLC was used to prove the purity of this compound obtained from silica-gel chromatography researchgate.net.
HPLC separation is achieved by passing the sample through a column packed with a stationary phase under high pressure, using a liquid mobile phase researchgate.netresearchgate.net. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (e.g., mixtures of water, organic solvents like methanol (B129727) or acetonitrile, and sometimes acidic modifiers) is crucial for effective separation based on the compounds' interactions with these phases researchgate.netnih.govox.ac.uknih.gov. Detection of the separated compounds is commonly done using UV-Vis detectors or mass spectrometers researchgate.netresearchgate.net.
In the context of isoflavone (B191592) analysis, including this compound, rapid-resolution HPLC methods have been developed for determination and identification researchgate.netnih.gov. These methods often utilize C18 columns and gradient elution with mobile phases containing solvents like methanol and water with acidic modifiers researchgate.netnih.gov.
Semi-preparative HPLC
Semi-preparative HPLC is a type of preparative liquid chromatography that bridges the gap between analytical HPLC (used for analysis and identification) and preparative HPLC (used for isolating larger quantities of compounds) thermofisher.comdlsu.edu.ph. Semi-preparative HPLC is used to isolate moderate amounts of purified compounds from complex mixtures thermofisher.comdlsu.edu.ph. It allows for the collection of fractions corresponding to individual peaks in the chromatogram dlsu.edu.ph.
In semi-preparative HPLC, larger columns and higher flow rates are typically used compared to analytical HPLC, enabling the purification of larger sample loads while maintaining good resolution thermofisher.comlcms.cz. The separated fractions containing the target compound (this compound in this case) can then be collected dlsu.edu.ph. This technique is valuable for obtaining sufficient quantities of pure this compound for further research or analysis thermofisher.combrieflands.com. The process involves injecting the crude extract or partially purified sample onto the semi-preparative column and eluting with a suitable mobile phase, collecting the fractions corresponding to the this compound peak as it elutes from the column dlsu.edu.phbrieflands.com.
Ancillary Purification Processes (e.g., Crystallization)
Following initial extraction and chromatographic separation, crystallization serves as a valuable ancillary technique for the further purification of this compound. In one reported isolation procedure, after repeated silica-gel chromatography of the ethanolic extract of Iresine herbstii, using benzene and ethyl acetate as eluents, light-brown, well-developed crystals of this compound were obtained. These crystals were isolated from the eluted solution through the evaporation of the solvent at room temperature nih.gov.
Crystallization is a purification method based on the principle of differential solubility of compounds. As the solvent evaporates or the solution cools, the desired compound, if present in sufficient concentration and with appropriate solubility characteristics, will form a crystalline solid, leaving impurities in the remaining solution. The formation of "well-developed crystals" as reported in the isolation of this compound suggests that the compound can achieve a high degree of purity through this method nih.gov. The specific solvent system used for the final crystallization step after chromatography is crucial for obtaining high purity crystals. While the initial chromatographic elution utilized benzene and ethyl acetate nih.gov, the description implies that the crystallization occurred from the collected fractions of this chromatography upon solvent evaporation.
Methodologies for Purity Assessment of Isolated this compound
Ensuring the purity of isolated this compound is critical for its accurate characterization and any subsequent research or application. Various analytical methodologies are employed to assess the purity of the isolated compound.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of this compound. In one study, the purity of this compound obtained from silica-gel chromatography was confirmed using HPLC equipped with a DAD (Diode Array Detector) nih.gov. HPLC is particularly effective in separating complex mixtures and is considered a standard method for analyzing the purity of pharmaceutical compounds and natural products. The use of a DAD allows for the detection of compounds based on their UV-Vis absorbance spectra, providing both qualitative and quantitative information about the components in the sample.
Other advanced analytical techniques are also valuable for comprehensive purity assessment of isoflavones like this compound. Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS), provides high sensitivity and specificity for detecting and identifying impurities, including trace components. MS can confirm the molecular weight of the isolated compound and help identify the structures of any co-eluting impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for purity determination and structural elucidation. Quantitative NMR (qNMR), in particular, can provide an absolute measure of the purity of a sample by integrating specific signals in the NMR spectrum and comparing them to a known standard or by using the 100% method. This technique is orthogonal to chromatography and can detect impurities that may lack a chromophore or not separate well chromatographically.
Capillary Electrophoresis (CE) offers high resolution and fast analysis times, making it suitable for the separation and purity assessment of small molecules.
The choice of purity assessment methodology depends on the required level of purity, the nature of potential impurities, and the available analytical instrumentation. A combination of orthogonal techniques is often employed to provide a comprehensive assessment of the purity of isolated this compound.
| Analytical Method | Principle of Separation/Detection | Application in Purity Assessment of this compound (or similar compounds) |
| HPLC (DAD) | Differential partitioning between stationary and mobile phases; UV-Vis absorbance detection nih.gov | Primary method for purity confirmation and separation of components nih.gov |
| MS (LC-MS) | Mass-to-charge ratio analysis after ionization | Detection and identification of impurities, confirmation of molecular weight |
| NMR (qNMR) | Interaction of nuclear spins with a magnetic field | Structural confirmation, absolute purity determination, detection of various impurities |
| CE | Differential migration in an electric field | High-resolution separation and analysis of small molecules |
Comprehensive Structural Elucidation of Tlatlancuayin
Spectroscopic Characterization Techniques
Spectroscopic methods play a crucial role in the identification and structural determination of organic compounds like tlatlancuayin researchgate.netsilae.itcdlib.orgnih.gov. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the compound's functional groups, connectivity, molecular weight, and electronic transitions oup.comcdlib.orgnih.govnih.govresearchgate.netcapes.gov.brinsaindia.res.in.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the relative positions of atoms within a molecule cdlib.orgnih.govresearchgate.netcapes.gov.brinsaindia.res.inresearchgate.net. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, the structure of this compound has been elucidated thieme-connect.comtandfonline.com.
Proton NMR (¹H NMR) spectroscopy provides information about the different types of hydrogen atoms in the molecule and their electronic environments researchgate.netcapes.gov.brtandfonline.com. The chemical shifts (δ) and coupling constants (J) of the proton signals are characteristic of their functional group attachments and neighboring protons. Carbon-13 NMR (¹³C NMR) spectroscopy reveals the different types of carbon atoms and their hybridization and functional group associations thieme-connect.comresearchgate.netcapes.gov.br. The ¹³C NMR spectrum of this compound shows signals corresponding to the aromatic carbons, the methoxy (B1213986) carbons, the methylenedioxy carbon, and the carbonyl carbon of the isoflavone (B191592) skeleton thieme-connect.com.
Based on published data, characteristic NMR signals for this compound include signals for the methylenedioxy group at approximately δ 6.11 in the ¹H NMR spectrum thieme-connect.comtandfonline.com. Methoxy group signals are also observed in both ¹H and ¹³C NMR spectra thieme-connect.comtandfonline.com. Aromatic protons on the A and B rings of the isoflavone core give rise to signals in the aromatic region of the ¹H NMR spectrum, with their splitting patterns providing information about their substitution patterns thieme-connect.comtandfonline.com. The ¹³C NMR spectrum shows distinct signals for the quaternary and substituted aromatic carbons, as well as the carbonyl carbon around δ 178.8 thieme-connect.com.
| Spectrum | Atom Type | Chemical Shift (δ) | Multiplicity | Integration/Assignment | Notes |
|---|---|---|---|---|---|
| ¹H NMR | -OCH₂O- | ~6.11 | s | 2H | Methylenedioxy protons |
| ¹H NMR | -OMe | ~4.13, ~3.80, ~3.98 | s | 3H each | Methoxy protons |
| ¹H NMR | Aromatic Protons | 6.65 - 7.39 | m, d, s, dt | Varies | Aromatic ring protons |
| ¹³C NMR | C-4 (Carbonyl) | ~178.8 | s | Isoflavone carbonyl carbon | |
| ¹³C NMR | -OCH₂O- | ~102.5, ~102.1 | t | Methylenedioxy carbon | |
| ¹³C NMR | -OMe | ~61.3, ~55.7 | q | Methoxy carbons | |
| ¹³C NMR | Aromatic Carbons | Varies | s, d | Aromatic ring carbons |
Note: Specific chemical shift values may vary slightly depending on the solvent and instrument used.
Two-dimensional NMR techniques provide crucial connectivity information that is not directly available from 1D NMR spectra capes.gov.brresearchgate.net. COSY (Correlation Spectroscopy) experiments reveal couplings between protons, helping to establish proton networks within the molecule tandfonline.com. HETCOR (Heteronuclear Correlation, now commonly referred to as HSQC or HMQC) experiments correlate proton signals with the signals of the carbons to which they are directly attached, aiding in the assignment of carbon signals researchgate.net. HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular skeleton and confirming the positions of substituents researchgate.netresearchgate.net. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons, which can help in determining the relative stereochemistry and conformation of the molecule researchgate.net. Analysis of 2D NMR data for this compound has been instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and confirming its isoflavone structure with the specified methoxy and methylenedioxy substituents thieme-connect.com.
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in determining its elemental composition and structural features oup.comnih.govcdlib.orgnih.govresearchgate.netcapes.gov.brinsaindia.res.inresearchgate.net. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, which is consistent with the proposed molecular formula C₁₈H₁₄O₆ researchgate.netoup.com. Fragmentation analysis in MS involves studying the ions produced when the molecule breaks apart. The fragmentation pattern can provide clues about the presence of specific functional groups and the arrangement of atoms in the molecule researchgate.net. For this compound, characteristic fragmentation ions would support the presence of the isoflavone core, the methoxy groups, and the methylenedioxy group oup.com. Electrospray ionization mass spectrometry (ESI-MS) has been used to detect this compound in plant extracts nih.govresearchgate.net.
| Ion Type | m/z Value | Proposed Fragment | Notes |
|---|---|---|---|
| Molecular Ion | [M]⁺ | 326 | Consistent with C₁₈H₁₄O₆ |
| Fragment Ions | Varies | Varies | Characteristic fragments of isoflavones with methoxy and methylenedioxy groups |
Note: Specific fragment ions and their relative abundances would be observed in the experimental mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds cdlib.orgresearchgate.netscilit.comresearchgate.netacs.org. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the functional groups in its structure oup.com. Key absorption bands expected for this compound include those for the carbonyl group (C=O) of the isoflavone, aromatic C=C stretches, C-O stretches of the methoxy and methylenedioxy groups, and C-H stretches oup.comnih.govresearchgate.net.
Published IR data for this compound shows absorption bands at 1645, 1614, 1603, 1589, 1016, and 938 cm⁻¹ oup.com. These values are consistent with the presence of an isoflavone structure with methylenedioxy and methoxy substituents nih.govresearchgate.net. Specifically, the band around 1645 cm⁻¹ is characteristic of the isoflavone carbonyl group oup.comresearchgate.net.
| Wavenumber (cm⁻¹) | Functional Group/Bond Vibration |
|---|---|
| 1645 | C=O stretch (Isoflavone carbonyl) |
| 1614, 1603, 1589 | Aromatic C=C stretches |
| 1016, 938 | C-O stretches (Methylenedioxy) |
| Varies | C-O stretches (Methoxy) |
| Varies | C-H stretches |
Note: Additional bands corresponding to other functional groups and skeletal vibrations would also be present.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving pi electrons in conjugated systems insaindia.res.inphcogres.commsu.edutechnologynetworks.comosti.govethz.ch. Isoflavones, possessing a conjugated chromophore system, exhibit characteristic absorption bands in the UV-Vis region researchgate.net. The UV-Vis spectrum of this compound shows absorption maxima (λmax) at specific wavelengths, with corresponding molar absorptivity values (log ε) oup.com. These values are indicative of the isoflavone chromophore and its substitution pattern researchgate.net.
Published UV-Vis data for this compound in ethanol (B145695) shows absorption maxima at λmax 246 nm (log ε 4.32), 281.2 nm (log ε 4.08), and 321 nm (log ε 3.82) oup.com. These absorption characteristics are consistent with those of an isoflavone nucleus substituted with electron-donating groups like methoxy and methylenedioxy groups, which extend the conjugation and shift the absorption maxima to longer wavelengths compared to simpler aromatic systems researchgate.netmsu.edu.
| Wavelength (λmax, nm) | Molar Absorptivity (log ε) |
|---|---|
| 246 | 4.32 |
| 281.2 | 4.08 |
| 321 | 3.82 |
Note: UV-Vis spectra are typically measured in a specific solvent, which can influence the exact λmax values.
Crystallographic Analysis
Crystallographic analysis, particularly single-crystal X-ray diffraction, is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. nih.govnih.govmetabolomicsworkbench.orgctdbase.org This method provides detailed information about unit cell dimensions, bond lengths, bond angles, and molecular conformation. nih.govctdbase.org
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction was employed to determine the crystal structure of this compound. ebi.ac.ukfishersci.caguidetopharmacology.orgresearchgate.net The studies were conducted using a light brown prism-shaped crystal. researchgate.net The crystal data revealed that this compound crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net
The unit cell dimensions and other crystallographic parameters determined at 120 K using Mo Kα radiation are summarized in the table below: researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₈H₁₄O₆ |
| Mᵣ | 326.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.262 (3) |
| b (Å) | 7.6872 (19) |
| c (Å) | 16.540 (4) |
| β (°) | 93.26 (2) |
| V (ų) | 1429.6 (6) |
| Z | 4 |
| Dₓ (Mg m⁻³) | 1.516 |
| Radiation | Mo Kα |
| Temperature (K) | 120 (2) |
| Crystal Size (mm) | 0.50 × 0.30 × 0.30 |
These parameters, derived from the diffraction data, provide the fundamental description of how this compound molecules are packed within the crystal lattice. nih.govresearchgate.net The data collection and refinement were performed using specialized software. ebi.ac.ukfishersci.ca
Elucidation of Molecular Conformation in Crystalline State
The single-crystal X-ray diffraction analysis provided detailed insights into the molecular conformation of this compound in the crystalline state. ebi.ac.ukfishersci.caguidetopharmacology.orgresearchgate.net The isoflavone structure consists of a benzopyran ring system (rings A and B) and a 3-phenyl ring (ring C). fishersci.caresearchgate.net
Key findings regarding the molecular conformation include:
The 1,3-dioxolane (B20135) ring, fused to the benzopyran ring system, adopts an envelope conformation. ebi.ac.ukfishersci.caguidetopharmacology.orgresearchgate.net The flap of the envelope is identified as atom C10, which is displaced from the mean plane of the other four atoms by 0.255 (1) Å. fishersci.caresearchgate.net
The benzopyran fragment (A/B) and ring C are each essentially planar, with small average deviations of contributing atoms from their least-squares planes (0.03 Å for A/B and 0.01 Å for C). fishersci.caresearchgate.net
The dihedral angle between the benzopyran ring system (A/B) and the 3-phenyl ring (C) was determined to be 62.75 (6)°. ebi.ac.ukfishersci.caguidetopharmacology.orgresearchgate.net This angle indicates the degree of twist between these two major parts of the molecule in the crystal.
The orientation of the methoxy groups relative to the ring planes was also elucidated. The methoxy group on ring C lies close to the ring plane, with a torsion angle C11—C12—O6—C17 of -172.77 (12)°. ebi.ac.ukfishersci.caresearchgate.net In contrast, the methoxy group on ring A is almost perpendicular to the ring plane, with a torsion angle C9—C4—O3—C18 of 76.51 (17)°. ebi.ac.ukfishersci.caresearchgate.net
In the crystal structure, the molecular packing involves stacking interactions between rings B and C of adjacent this compound molecules. ebi.ac.ukfishersci.caguidetopharmacology.orgresearchgate.net
Confirmation of Stereochemical Configuration and Absolute Structure
The X-ray diffraction studies confirmed the structure of this compound as previously reported based on spectroscopic and synthetic investigations. guidetopharmacology.org While crystallographic analysis can provide information about stereochemistry and in some cases absolute configuration, the provided search results detailing the this compound crystal structure ebi.ac.ukfishersci.caguidetopharmacology.orgresearchgate.net do not explicitly state the determination or confirmation of its absolute configuration. Research on the absolute configuration of other compounds, such as indicaxanthin (B1234583) or marine sterols, has been conducted mycocentral.euwikipedia.org, and methods for determining absolute configuration of isoflavanones using techniques like CD spectra exist mpbio.com, but the specific absolute structure of this compound is not detailed in these results.
Comparative Analysis of this compound Structure with Related Isoflavones
This compound is classified as an isoflavone, a class of naturally occurring compounds characterized by a 3-phenylchromen-4-one backbone. mpbio.comuni.luwikipedia.org Its structure, 2′,5-dimethoxy-6,7-(methylenedioxy)isoflavone, features methoxy substituents at the 2' and 5 positions and a methylenedioxy group spanning the 6 and 7 positions of the isoflavone core. ebi.ac.ukfishersci.caguidetopharmacology.orgresearchgate.net
Chemical Synthesis and Derivatization Strategies for Tlatlancuayin
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. For Tlatlancuayin, the primary disconnection strategy involves the simplification of the isoflavone (B191592) core.
The most logical retrosynthetic disconnection is the bond formation that creates the heterocyclic C-ring of the isoflavone. This leads back to a key intermediate, a 2-hydroxy-deoxybenzoin (a type of ketone). This deoxybenzoin (B349326) intermediate contains the fully assembled A and B rings connected by a two-carbon linker.
This key ketone intermediate, specifically 2-hydroxy-4,5-methylenedioxy-6-methoxyphenyl 2-methoxybenzyl ketone , can be further disconnected. oup.com The bond between the carbonyl group and the A-ring can be broken, suggesting a Friedel-Crafts type acylation or a Hoesch reaction. oup.comwikipedia.org This step identifies two crucial types of precursors:
A highly substituted, electron-rich phenol (B47542) derivative for the A-ring.
A substituted phenylacetic acid derivative or its corresponding nitrile for the B-ring and the adjacent carbon. oup.comwikipedia.org
Based on reported syntheses, the primary precursors identified through this analysis are 3-methoxy-4,5-methylenedioxyphenol (derived from antiarol) and 2-methoxybenzyl cyanide . oup.com An alternative precursor for the A-ring is phloroglucinol monomethyl ether .
| Precursor | Role in Synthesis |
|---|---|
| 3-methoxy-4,5-methylenedioxyphenol | Provides the substituted A-ring of the isoflavone core. |
| 2-methoxybenzyl cyanide | Provides the B-ring and the adjacent carbon of the isoflavone core. |
| Phloroglucinol monomethyl ether | An alternative starting material for the A-ring. |
| Ethyl formate (B1220265) | Acts as the carbon source to form the C-ring during cyclization. oup.com |
Total Chemical Synthesis Approaches for this compound
The total synthesis of this compound has been successfully achieved, confirming the structure assigned from spectroscopic and degradative studies. The forward synthesis generally follows the pathways outlined in the retrosynthetic analysis, primarily involving the formation of a deoxybenzoin intermediate followed by cyclization.
One of the primary methods employed is the Hoesch reaction , which is well-suited for acylating electron-rich phenols like those used in this synthesis. oup.comwikipedia.org A key synthesis starts with the Hoesch reaction between 3-methoxy-4,5-methylenedioxyphenol (III) and 2-methoxybenzyl cyanide . oup.com This condensation, using a Lewis acid catalyst like zinc chloride, directly yields the crucial deoxybenzoin intermediate, 2-hydroxy-4,5-methylenedioxy-6-methoxyphenyl 2-methoxybenzyl ketone (IV). oup.com
Once the deoxybenzoin intermediate is secured, the final step is the construction of the isoflavone's heterocyclic C-ring. This is accomplished through cyclization with ethyl formate in the presence of sodium. oup.com This reaction introduces the final carbon atom required for the chromone (B188151) core and effects the ring closure to yield this compound (I). The synthetic product's identity with the natural substance was confirmed by mixed melting point and spectral comparisons. oup.com
An alternative, though reportedly less efficient, approach involves the condensation of antiarol with o-methoxyphenyl acetyl chloride, which also aims to produce a deoxybenzoin intermediate.
Synthetic Methodologies for this compound Analogs and Derivatives
The synthetic framework established for this compound is versatile and allows for the creation of various analogs and derivatives. By modifying the starting materials, chemists can systematically alter the substitution patterns on the isoflavone scaffold.
A key strategy for creating analogs involves substituting the B-ring precursor while keeping the A-ring precursor constant. oup.com Researchers have successfully used 3-methoxy-4,5-methylenedioxyphenol and reacted it with a series of different benzyl (B1604629) cyanides in a Hoesch-type reaction. This approach allows for the introduction of varied functionalities on the side phenyl ring. oup.com
Examples of this methodology include the reaction with:
Benzyl cyanide , leading to the formation of 5-methoxy-6,7-methylenedioxyisoflavone. oup.com
3,4-methylenedioxybenzyl cyanide , yielding 5-methoxy-6,7,3',4'-bis(methylenedioxy)isoflavone. oup.com
3,4-dimethoxybenzyl cyanide , which produces 3',4',5-trimethoxy-6,7-methylenedioxyisoflavone. oup.com
These newly formed ketones are then cyclized with ethyl formate in the same manner as this compound itself to produce the final isoflavone analogs. oup.com
| A-Ring Precursor | B-Ring Precursor (Benzyl Cyanide) | Resulting Isoflavone Analog |
|---|---|---|
| 3-methoxy-4,5-methylenedioxyphenol | Benzyl cyanide | 5-Methoxy-6,7-methylenedioxyisoflavone |
| 3-methoxy-4,5-methylenedioxyphenol | 3,4-Methylenedioxybenzyl cyanide | 5-Methoxy-6,7,3',4'-bis(methylenedioxy)isoflavone |
| 3-methoxy-4,5-methylenedioxyphenol | 3,4-Dimethoxybenzyl cyanide | 3',4',5-Trimethoxy-6,7-methylenedioxyisoflavone |
Furthermore, demethylation reactions provide another route to derivatives. Treating the synthesized isoflavone analogs with aluminum chloride can selectively remove the methyl group at the 5-position, yielding 5-hydroxy derivatives. oup.com This demonstrates that further derivatization is possible post-synthesis of the core isoflavone structure.
Structure-Directed Modifications and Creation of Novel Structural Variations
Structure-directed modifications are deliberate chemical changes made to a molecule to investigate how its structure relates to its properties, a field known as structure-activity relationship (SAR) studies. tamu.eduresearchgate.net For flavonoids like this compound, these modifications can influence biological activity. The synthesis of analogs is a primary tool for creating novel structural variations for such studies. mdpi.com
The methodologies described for synthesizing this compound analogs are prime examples of structure-directed modification. By systematically altering the substituents on the B-ring, from no substitution (using benzyl cyanide) to dimethoxy or methylenedioxy substitutions, researchers can probe the importance of the B-ring's electronic and steric properties. oup.com
Another significant structural modification is the selective demethylation at the C-5 position. oup.com The conversion of 5-methoxy-6,7-methylenedioxyisoflavone and its 3',4'-methylenedioxy analog into their respective 5-demethyl (i.e., 5-hydroxy) derivatives using aluminum chloride is a targeted modification. oup.com This creates a novel structural variation where a free hydroxyl group is present on the A-ring, which is a common feature in many biologically active flavonoids. This modification allows for the study of the role of this specific hydroxyl group in potential molecular interactions.
Investigation of Tlatlancuayin Biosynthesis
Proposed Biosynthetic Pathway Elucidation for Isoflavones
The biosynthesis of isoflavones is considered a branch of the flavonoid pathway, which itself originates from the phenylpropanoid pathway. thegoodscentscompany.comresearchgate.netwikipedia.org The initial steps involve the conversion of phenylalanine to 4-coumaroyl-CoA through the action of enzymes such as phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:coenzyme A ligase (4CL). wikipedia.org
4-Coumaroyl-CoA then serves as a substrate for chalcone (B49325) synthase (CHS), which catalyzes the condensation with malonyl-CoA to form chalcones, such as naringenin (B18129) chalcone. wikipedia.orgwikidata.org Chalcone isomerase (CHI) subsequently catalyzes the stereospecific cyclization of naringenin chalcone to produce the flavanone (B1672756) naringenin. wikipedia.orgwikidata.org Alternatively, in some plants, liquiritigenin (B1674857) is formed via a similar route involving isoliquiritigenin. researchgate.netwikidata.orgfishersci.ca
The committed step in isoflavone (B191592) biosynthesis is the rearrangement of a flavanone (like naringenin or liquiritigenin) to a 2-hydroxyisoflavanone (B8725905). This critical transformation is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme. researchgate.netwikipedia.org The 2-hydroxyisoflavanone intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID), also known as isoflavone dehydratase (IFD), to yield the basic isoflavone skeleton, such as genistein (B1671435) (from naringenin) or daidzein (B1669772) (from liquiritigenin). researchgate.netwikipedia.org
The proposed biosynthetic pathway for isoflavones, providing the core structure from which Tlatlancuayin is derived, can be summarized as follows:
| Step | Substrate | Enzyme | Product |
| Initiation | Phenylalanine | PAL, C4H, 4CL | 4-Coumaroyl-CoA |
| Chalcone Synthase | 4-Coumaroyl-CoA, Malonyl-CoA | CHS | Naringenin Chalcone or Isoliquiritigenin |
| Chalcone Isomerase | Naringenin Chalcone or Isoliquiritigenin | CHI | Naringenin or Liquiritigenin |
| Isoflavone Synthase | Naringenin or Liquiritigenin | IFS | 2-Hydroxyisoflavanone |
| Dehydration | 2-Hydroxyisoflavanone | HID/IFD | Isoflavone (e.g., Genistein, Daidzein) |
Identification of Precursor Molecules and Intermediates
Based on the general isoflavone biosynthetic pathway, the primary precursor molecules for this compound would originate from the shikimate pathway, leading to phenylalanine, and the malonyl-CoA pathway. Key intermediates in the formation of the isoflavone backbone include 4-coumaroyl-CoA, naringenin chalcone (or isoliquiritigenin), and the flavanones naringenin and liquiritigenin. researchgate.netwikipedia.orgwikipedia.orgwikidata.org The 2-hydroxyisoflavanone is a crucial intermediate immediately preceding the formation of the isoflavone skeleton. researchgate.netwikipedia.org
However, this compound possesses specific modifications (methoxy and methylenedioxy groups) on this basic isoflavone structure. The precise precursor isoflavone and the subsequent intermediates involved in the introduction of these functional groups to form this compound have not been explicitly identified in the consulted literature. It is likely that a core isoflavone undergoes further modifications through additional enzymatic steps.
Enzymatic Transformations Involved in this compound Formation
The enzymatic transformations leading to the basic isoflavone skeleton, relevant as the foundation for this compound, involve the enzymes of the phenylpropanoid and isoflavonoid (B1168493) pathways discussed in Section 6.1. These include PAL, C4H, 4CL, CHS, CHI, IFS, and HID/IFD. researchgate.netwikipedia.orgwikipedia.orgwikidata.org
To form this compound from a precursor isoflavone, additional enzymatic activities would be required to introduce the methoxy (B1213986) groups and the methylenedioxy bridge. Based on the structure of this compound (2′,5-dimethoxy-6,7-methylenedioxyisoflavone), these transformations would likely involve:
Methyltransferases: Enzymes that catalyze the transfer of a methyl group, likely from S-adenosyl-L-methionine (SAM), to hydroxyl groups on the isoflavone skeleton to form the methoxy groups at the 2' and 5 positions.
Cytochrome P450 Monooxygenases or other dioxygenases: Enzymes potentially involved in hydroxylation steps that precede methylation or in the formation of the methylenedioxy ring. The formation of a methylenedioxy bridge typically involves the oxidation of two adjacent hydroxyl groups.
While these types of enzymes are known to be involved in the diversification of isoflavone structures in plants, the specific enzymes responsible for these modifications in the biosynthesis of this compound have not been identified in the search results. researchgate.net
Genetic Basis and Regulation of Biosynthetic Gene Clusters (Hypothetical or Known Analogues)
The genes encoding the enzymes involved in isoflavone biosynthesis are often organized in gene clusters in plant genomes. wikipedia.org These clusters facilitate the coordinated expression of the genes required for the pathway. Studies in various legumes, such as soybean (Glycine max) and Medicago truncatula, have identified and characterized the genes encoding enzymes like CHS, CHI, IFS, and HID. wikipedia.orgwikipedia.org
For this compound biosynthesis, it is hypothesized that the genes encoding the enzymes of the core isoflavone pathway (PAL, C4H, 4CL, CHS, CHI, IFS, HID/IFD) would be involved. Additionally, genes encoding the specific methyltransferases and enzymes responsible for methylenedioxy bridge formation would be part of a dedicated biosynthetic gene cluster or be regulated in a coordinated manner. nih.gov
The regulation of isoflavone biosynthetic gene clusters is complex and can be influenced by various factors, including developmental stage, tissue type, and environmental stimuli such as pathogen attack or symbiotic interactions. wikipedia.org Transcription factors play a crucial role in controlling the expression of these biosynthetic genes. wikipedia.org
While the existence of a specific gene cluster for this compound biosynthesis in plants like Iresine herbstii or Celosia argentea is highly probable given its complex structure, the specific genes within this cluster and their regulatory mechanisms have not been reported in the available literature. Research into the transcriptome and genome of this compound-producing plants would be necessary to identify these specific genes and understand their regulation.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not definitively identified in search results |
| Naringenin | 439246, 932 citeab.comnih.gov |
| Liquiritigenin | 114829, 1889 thegoodscentscompany.comnih.gov |
| Genistein | 5280961 researchgate.netfishersci.canih.gov |
| Daidzein | 5281708 fishersci.fifishersci.canih.gov |
Data Table: Key Enzymes in General Isoflavone Biosynthesis
| Enzyme Name | Abbreviation | Catalyzed Reaction (General) | Enzyme Class (if available) |
| Phenylalanine Ammonia-Lyase | PAL | Phenylalanine to Cinnamic Acid | Lyase |
| Cinnamic Acid 4-Hydroxylase | C4H | Cinnamic Acid to p-Coumaric Acid | Cytochrome P450 |
| 4-Coumarate:Coenzyme A Ligase | 4CL | p-Coumaric Acid to p-Coumaroyl-CoA | Ligase |
| Chalcone Synthase | CHS | 4-Coumaroyl-CoA + 3 Malonyl-CoA to Chalcone | Polyketide Synthase |
| Chalcone Isomerase | CHI | Chalcone to Flavanone | Isomerase |
| Isoflavone Synthase | IFS | Flavanone to 2-Hydroxyisoflavanone | Cytochrome P450 |
| 2-Hydroxyisoflavanone Dehydratase | HID/IFD | 2-Hydroxyisoflavanone to Isoflavone | Carboxylesterase |
Following a comprehensive search of scientific literature, it has been determined that there is insufficient available data to generate a detailed article on the chemical compound “this compound” that adheres to the specific mechanistic outline provided.
The compound, scientifically identified as 2′,5-dimethoxy-6,7-(methylenedioxy)isoflavone , has been isolated from plants such as Iresine herbstii. researchgate.netmdpi.com Its chemical structure has been confirmed through crystallographic studies. researchgate.net
However, beyond its identification and isolation, there is a significant lack of published preclinical and in vitro research focused on its specific biological activities. Searches for mechanistic studies concerning its antioxidant properties, induction of cellular apoptosis, specific molecular targets, effects on cell renewal, or modulation of cellular pathways have not yielded the detailed findings necessary to populate the requested article sections accurately and thoroughly.
One available study conducted an in silico (computer-based) analysis, suggesting this compound as a potential inhibitor of Plasmodium falciparum enoyl-acyl carrier protein reductase, a target for anti-malarial drugs. koreascience.kr This computational prediction, however, does not provide the experimental in vitro or in vivo evidence required to detail the mechanisms of action as specified in the outline.
To maintain scientific accuracy and strictly adhere to the user's instructions, which forbid the inclusion of information outside the explicit scope of the provided outline, the article cannot be generated. Creating content for the requested sections without supporting scientific literature would require speculation and would not meet the required standards of accuracy and authoritativeness.
Mechanistic Studies of Tlatlancuayin S Biological Activities Preclinical/in Vitro Focus
In Vivo Preclinical Mechanistic Investigations (Non-Clinical Outcome Focus)
Interactions with Biological Systems at a Molecular Level
Preclinical and in vitro studies have begun to shed light on the molecular interactions of Tlatlancuayin (5,2´-diOMe-6,7-methylenedioxy-isoflavone), suggesting its potential as a modulator of specific biological pathways. Research has primarily focused on its enzyme inhibitory capacity and its potential as an antimalarial agent, although experimental validation remains in early stages.
An in silico study investigated the interaction of this compound with Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), an essential enzyme in the fatty acid biosynthesis pathway of the malaria parasite. This computational analysis identified this compound as a potential inhibitor of PfENR. Molecular docking simulations predicted that this compound could bind to the active site of the enzyme, suggesting a possible mechanism for its antimalarial activity. However, it is important to note that these findings are based on computational models and await experimental verification through enzyme kinetic assays.
In a direct experimental assessment of its enzymatic inhibition, this compound was isolated from the aerial parts of Iresine herbstii and evaluated for its α-glucosidase inhibitory activity. nih.gov In this in vitro assay, this compound exhibited only low levels of inhibition when compared to the standard compound, hyperoside. nih.gov This suggests that while this compound may interact with certain enzymes, its potency can vary significantly depending on the target.
The broader class of isoflavones, to which this compound belongs, is known for a range of biological activities stemming from their structural similarity to estrogens, allowing them to interact with estrogen receptors. nih.govmdpi.com Furthermore, isoflavones can influence the activity of various enzymes involved in cellular signaling and metabolism. researchgate.net The specific methoxy (B1213986) and methylenedioxy substitutions on the this compound scaffold are expected to modulate its electronic and steric properties, thereby influencing its binding affinity for various biological targets. However, detailed mechanistic studies elucidating the precise molecular interactions of this compound with specific receptors, enzymes, or signaling proteins are still largely unavailable.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
The exploration of the structure-activity relationship (SAR) for this compound is in its nascent stages, with limited studies on synthetic analogs. The current understanding is primarily derived from the general SAR principles of isoflavones and by comparing this compound to structurally related natural products.
Elucidation of Pharmacophoric Elements
The pharmacophore of a molecule describes the essential spatial arrangement of features that are necessary for its biological activity. For isoflavones, key pharmacophoric features generally include the oxygen-containing heterocyclic C ring, the phenolic B ring, and the pattern of hydroxylation and methoxylation on the A and B rings. nih.gov These features contribute to the molecule's ability to participate in hydrogen bonding, hydrophobic interactions, and electronic interactions with biological targets.
Pharmacophore modeling is a computational tool used to define these critical features. nih.govphcog.comdovepress.comdergipark.org.trnih.gov For isoflavones, these models often highlight the importance of hydrogen bond donors and acceptors, as well as hydrophobic regions, in their interaction with enzyme active sites or receptor binding pockets. nih.gov In the case of this compound, the specific arrangement of its functional groups—two methoxy groups at positions 5 and 2' and a methylenedioxy group across positions 6 and 7—constitutes its unique pharmacophore. The methoxy groups can act as hydrogen bond acceptors, while the aromatic rings and the methylenedioxy bridge contribute to the molecule's hydrophobicity and steric profile.
Advanced Analytical Chemistry for Tlatlancuayin Research
High-Resolution Chromatographic Quantification and Purity Analysis
High-resolution chromatographic techniques are fundamental for the separation, quantification, and purity assessment of Tlatlancuayin in complex matrices, particularly in plant extracts. High-performance liquid chromatography (HPLC) is a widely employed method for the analysis of isoflavones, including this compound. uni-goettingen.denih.govuni.lu
Rapid-resolution HPLC (RR-HPLC) represents an advancement in chromatographic separation, utilizing columns packed with smaller particles (e.g., 1.8 µm) to achieve faster analysis times and enhanced resolution compared to conventional HPLC. This technique has been successfully applied for the determination and identification of various isoflavones, including this compound, in plant extracts. The improved resolution offered by RR-HPLC is vital for separating this compound from co-eluting compounds, which is critical for accurate quantification and purity assessment.
Chromatographic purity analysis, whether by thin-layer chromatography (TLC) or HPLC, aims to determine the extent to which a sample contains only the target compound. For this compound, demonstrating high purity is essential for reliable research findings. Purity can be assessed by observing the presence of additional peaks in a chromatogram alongside the peak corresponding to this compound.
Hyphenated Techniques for Comprehensive Profiling
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry, are indispensable for the comprehensive profiling of this compound and related compounds in complex biological or botanical samples.
LC-MS/MS for Metabolite Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique particularly well-suited for the identification and quantification of small molecules, including isoflavones like this compound, in complex mixtures. The LC component separates the mixture's components, while the MS/MS component provides detailed structural information through fragmentation patterns, allowing for confident identification and sensitive quantification.
LC-MS/MS has been utilized in the analysis of plant extracts containing this compound and other isoflavones. This technique enables researchers to not only identify this compound but also to profile other metabolites present in the extract, providing a more complete understanding of the chemical composition. The sensitivity of LC-MS/MS is advantageous for detecting and quantifying this compound even at low concentrations.
Advanced Spectroscopic Methods for Detailed Characterization
Spectroscopic methods provide crucial information about the structural features and functional groups of this compound, allowing for its detailed characterization and confirmation of its identity. Various spectroscopic techniques have been applied in the study of this compound and related isoflavones. metabolomicsworkbench.orguni.lu
Ultraviolet-visible (UV-Vis) spectroscopy can be used to obtain the electronic absorption spectrum of this compound, which provides information about the chromophores present in the molecule. Infrared (IR) spectroscopy is valuable for identifying the functional groups in this compound based on characteristic vibrational frequencies. uni.lu Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the carbon-hydrogen framework and the chemical environment of individual atoms within the this compound molecule, enabling the full elucidation of its structure. uni.lu Mass spectrometry (MS), as discussed in the context of hyphenated techniques, provides the molecular weight and fragmentation pattern, which are essential for confirming the molecular formula and structural subunits. uni.lu X-ray crystallography has also been employed to determine the solid-state crystal structure of this compound, providing precise details about its molecular conformation and packing in the crystal lattice. lipidmaps.orgnih.gov
Quantitative Analysis and Standardization Methodologies
Quantitative analysis of this compound is necessary to determine its concentration in plant extracts or other preparations. Chromatographic methods, particularly HPLC and RR-HPLC, coupled with suitable detectors (e.g., UV-Vis or MS), are commonly used for the quantitative determination of this compound. Accurate quantitative analysis relies on the development and validation of analytical methods that are specific, sensitive, accurate, and precise.
Standardization methodologies for medicinal and aromatic plants, which are sources of compounds like this compound, involve establishing consistent quality parameters for the plant material and derived products. uni.lu These methodologies often include the quantitative analysis of key bioactive compounds to ensure batch-to-batch consistency. Adherence to guidelines such as Good Manufacturing Practices (GMP) and standards like ISO 9000 can be part of standardization efforts in the production and processing of plant materials containing this compound. uni.lu Quantitative analysis of this compound content is a critical aspect of such standardization, ensuring the quality and potential efficacy of products containing this compound.
Future Research Directions and Unexplored Avenues for Tlatlancuayin
Innovations in Synthetic Methodologies for Complex Isoflavones
The chemical synthesis of isoflavones, particularly those with complex structures like tlatlancuayin, can be challenging. nih.gov Traditional methods often involve synthesizing isoflavones from 2-hydroxyphenyl benzyl (B1604629) ketone or chalcone (B49325) precursors. rsc.org More recent advancements in isoflavone (B191592) synthesis include metal-catalyzed C-C coupling reactions and direct arylation of 2-hydroxyenaminoketones. rsc.orgnih.gov The Suzuki-Miyaura coupling reaction has been successfully employed in the divergent total synthesis of various isoflavone natural products. nih.govacs.org Direct arylation methods offer the advantage of eliminating pre-functionalization steps. rsc.org However, the application of many newly developed methodologies to the synthesis of complex natural isoflavones still needs to be demonstrated. rsc.org Future research could focus on developing more efficient, atom-economic, and environmentally friendly synthetic routes for this compound, potentially utilizing C-H activation or direct annulation of non-functionalized precursors. rsc.org Exploring new catalytic systems and reaction conditions could lead to improved yields and reduced synthetic steps for this specific isoflavone structure. rsc.org
Discovery of Undiscovered Biological Functions and Novel Molecular Pathways
While this compound has shown antioxidant and antimicrobial activities, its full spectrum of biological functions and underlying molecular mechanisms remains largely unexplored. nih.govbioline.org.br Isoflavones, in general, are known for diverse biological activities, including roles in plant defense, plant-microbe interactions, and potential health benefits in mammals such as antioxidant, anti-inflammatory, and anticancer properties. nih.govfrontiersin.orgfrontiersin.orgnih.gov Future research should investigate the effects of this compound on various biological targets and pathways. This could involve in vitro and in vivo studies to assess its potential in areas such as anti-inflammatory responses, antiviral activity, or modulation of cellular signaling pathways. High-throughput screening methods could be employed to identify novel interactions with enzymes, receptors, or other biomolecules. Understanding the specific molecular targets of this compound would provide insights into its therapeutic potential and guide the development of structure-activity relationships.
Advanced Biosynthetic Engineering Applications for Enhanced Production or Modification
Isoflavones are primarily found in leguminous plants, although this compound has been isolated from Iresine and Celosia species. researchgate.netnih.govfrontiersin.orgfrontiersin.org The biosynthesis of isoflavones involves key enzymes like isoflavone synthase (IFS) and 2-hydroxyisoflavanone (B8725905) dehydratase (HID/IFD). frontiersin.orgnih.gov Metabolic engineering approaches have been successfully used to enhance isoflavonoid (B1168493) production in plants and microorganisms by manipulating biosynthetic pathways. nih.govfrontiersin.orgfrontiersin.orgnih.govpsu.edu Strategies include the expression of structural and regulatory genes, as well as blocking competing pathways. frontiersin.orgpsu.edu For this compound, future research could focus on elucidating its specific biosynthetic pathway, identifying the enzymes and genes involved in the methylenedioxy ring formation and methoxylation pattern. frontiersin.orgnih.gov This knowledge could then be applied to metabolic engineering efforts in host organisms like yeast or other plants to achieve enhanced and sustainable production of this compound. nih.gov Furthermore, biosynthetic engineering could be used to generate modified or novel this compound analogs with potentially improved biological activities.
Ecological Roles and Chemical Ecology of this compound in Natural Systems
The ecological function of this compound in its native plants, Iresine and Celosia species, is not well-understood. Isoflavones often play crucial roles in plant-environment interactions, acting as phytoalexins for defense against pathogens and herbivores, signaling molecules in rhizobia-legume symbiosis, and providing protection against UV radiation. frontiersin.orgnih.govscispace.com Given its presence in Iresine herbstii and Celosia argentea, future research could investigate whether this compound contributes to the plant's defense mechanisms against specific pests or diseases. nih.govbioline.org.brresearchgate.netphcogres.com Studies could explore its potential as an allelopathic agent, influencing the growth of neighboring plants or its role in attracting or deterring pollinators and herbivores. scispace.com Understanding the environmental factors that influence this compound production in these plants would also be a valuable area of research.
Integration with Systems Biology and Omics Approaches for Comprehensive Understanding
To gain a comprehensive understanding of this compound's biology, future research should integrate systems biology and omics approaches. This could involve metabolomics studies to profile the complete set of metabolites produced by plants containing this compound under different conditions. Transcriptomics and proteomics could reveal the genes and proteins involved in its biosynthesis and regulation. frontiersin.orgnih.gov Integrating these datasets can provide a holistic view of how this compound is produced, metabolized, and how it interacts within the plant system and with its environment. Such integrated approaches can also help identify novel enzymes or pathways related to this compound, facilitating further biosynthetic engineering or synthetic biology efforts. nih.govfrontiersin.org Applying these approaches to study the biological effects of this compound on other organisms could also uncover complex interactions and mechanisms of action.
Q & A
Q. How can researchers design a reproducible synthesis protocol for Tlatlancuayin?
To ensure reproducibility, begin with a thorough literature review to identify existing synthesis routes. Define clear objectives (e.g., yield optimization, purity criteria) and select methods (e.g., solvent systems, catalysts) based on feasibility. Document all steps meticulously, including reaction conditions (temperature, time) and purification techniques. Validate results through independent replication and include negative controls to isolate variables .
Q. What analytical techniques are essential for characterizing this compound’s structural and physicochemical properties?
Prioritize spectroscopic methods (e.g., NMR for molecular structure, mass spectrometry for molecular weight). Use X-ray crystallography for absolute configuration determination. Assess purity via HPLC or TLC, and validate thermal stability with DSC/TGA. Cross-reference data with computational models (e.g., DFT calculations) to resolve ambiguities .
Q. How should researchers formulate hypotheses about this compound’s biological activity?
Start with a systematic review of structurally analogous compounds. Develop hypotheses based on structure-activity relationships (SAR) or molecular docking simulations. Define measurable outcomes (e.g., IC50 values for enzyme inhibition) and ensure alignment with broader biological relevance (e.g., therapeutic potential for specific diseases) .
Q. What steps ensure ethical and rigorous data collection in this compound research?
Pre-register experimental designs to minimize bias. Use validated instruments and standardize protocols across replicates. Maintain raw data logs with timestamps and environmental conditions (e.g., humidity, equipment calibration). Adhere to institutional review boards (IRBs) for studies involving biological samples .
Advanced Research Questions
Q. How can conflicting data on this compound’s reactivity be resolved?
Conduct a meta-analysis of existing studies to identify methodological discrepancies (e.g., solvent polarity, catalyst loading). Replicate experiments under controlled conditions, using statistical tools (e.g., ANOVA) to isolate variables. Collaborate with computational chemists to model reaction pathways and identify overlooked intermediates .
Q. What interdisciplinary approaches enhance the study of this compound’s environmental impact?
Integrate ecotoxicology assays (e.g., Daphnia magna toxicity tests) with environmental fate modeling (e.g., biodegradation half-life predictions). Combine lab data with field studies to assess bioaccumulation risks. Use life-cycle analysis (LCA) frameworks to evaluate synthesis sustainability .
Q. How do researchers validate this compound’s mechanism of action in complex biological systems?
Employ multi-omics approaches (e.g., transcriptomics, proteomics) to map biochemical pathways. Use CRISPR-based gene editing to confirm target engagement. Validate findings with orthogonal assays (e.g., fluorescence resonance energy transfer for protein interactions) and compare results across cell lines or animal models .
Q. What strategies mitigate reproducibility challenges in this compound research?
Adopt open-science practices: share raw data, code, and protocols via repositories like Zenodo. Use blinded analysis to reduce observer bias. Collaborate with independent labs for cross-validation. Publish negative results to fill knowledge gaps .
Data Analysis and Interpretation
Q. (Advanced) How should researchers address outliers in this compound’s spectroscopic data?
Apply Grubbs’ test to statistically identify outliers. Investigate instrumental (e.g., detector calibration) or sample-related causes (e.g., impurities). Repeat measurements and compare with alternative techniques (e.g., IR vs. Raman spectroscopy). Transparently report outlier handling in publications .
Q. (Basic) What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Apply bootstrapping to estimate confidence intervals. Validate assumptions (e.g., normality) with Shapiro-Wilk tests. Visualize data with dose-response curves and residual plots to assess model fit .
Methodological Pitfalls to Avoid
Q. (Advanced) Why might computational predictions of this compound’s properties diverge from experimental results?
Common issues include oversimplified force fields in molecular dynamics or inadequate solvation models. Validate computational parameters against experimental benchmarks (e.g., crystal structure data). Use ensemble docking to account for protein flexibility and update models iteratively .
Q. (Basic) How can researchers avoid bias in subjective assessments of this compound’s efficacy?
Implement double-blinded studies and randomized sample allocation. Use objective endpoints (e.g., biomarker levels) instead of qualitative observations. Predefine success criteria and adhere to pre-registered analysis plans .
Resource and Collaboration Guidance
Q. (Advanced) What collaborative frameworks improve scalability in this compound research?
Establish consortia with shared data platforms (e.g., ELN systems like LabArchives). Standardize protocols across labs using SOP repositories. Leverage crowdsourced initiatives (e.g., PubChem BioAssay) for high-throughput screening .
(Basic) How to prioritize research questions when studying under-characterized compounds like this compound?
Use the FLOAT method: Focus on gaps in literature, Limit scope to answerable questions, Operationalize variables (e.g., measurable properties), Align with funding priorities, and Time-bound objectives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
